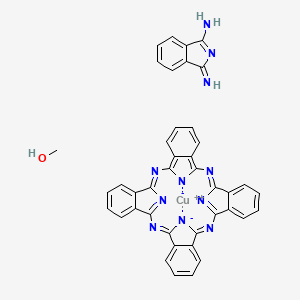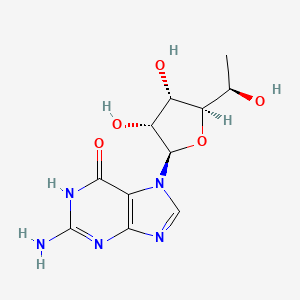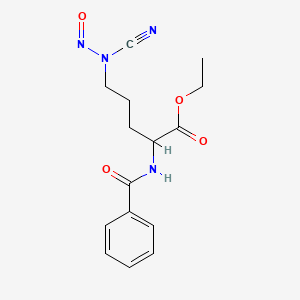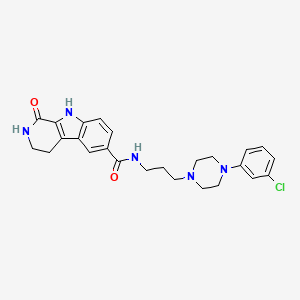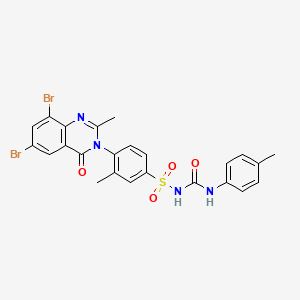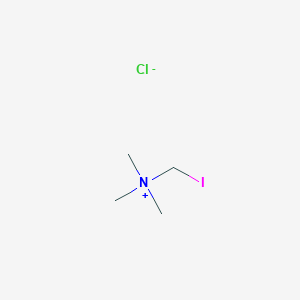
Iodomethyltrimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C4H11ClIN. It is known for its use in various chemical reactions and scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodomethyltrimethylammonium chloride can be synthesized through the isotope-exchange reaction of diiodomethane with sodium iodide (NaI), followed by a reaction with trimethylamine . This method yields a specific activity of 20 µCl/mg .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Iodomethyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodomethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, trimethylamine, and other nucleophiles. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Iodomethyltrimethylammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Industry: It is used in various industrial processes, including the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of iodomethyltrimethylammonium chloride involves its interaction with molecular targets through its quaternary ammonium structure. This interaction can lead to various effects, including changes in molecular pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eschenmoser’s Salt: A related compound, Eschenmoser’s salt, is the iodide salt of the dimethylaminomethylene cation and is used in similar chemical reactions.
Trimethylamine: Another related compound, trimethylamine, shares some structural similarities and is used in various chemical and industrial applications.
Uniqueness
Iodomethyltrimethylammonium chloride is unique due to its specific structure, which includes an iodomethyl group and a quaternary ammonium center. This combination of features gives it distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65603-17-0 |
|---|---|
Molekularformel |
C4H11ClIN |
Molekulargewicht |
235.49 g/mol |
IUPAC-Name |
iodomethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C4H11IN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UCANDUYIPXYSEQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CI.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


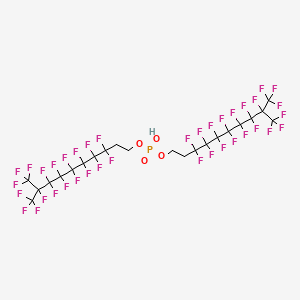
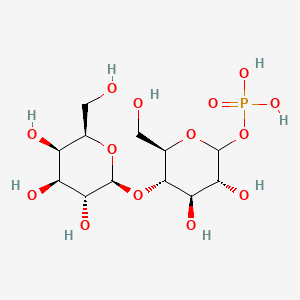

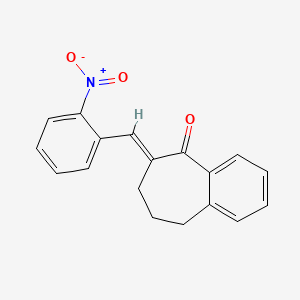
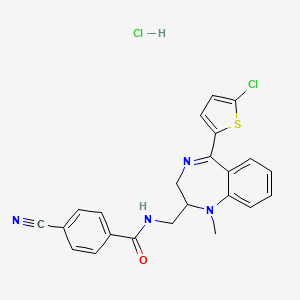
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
